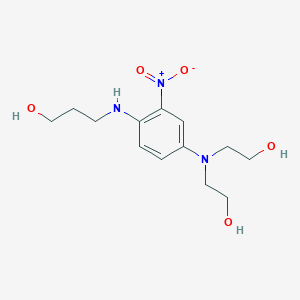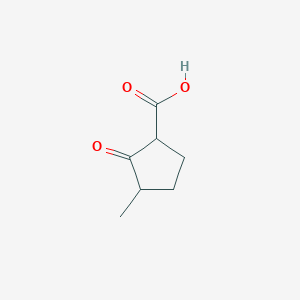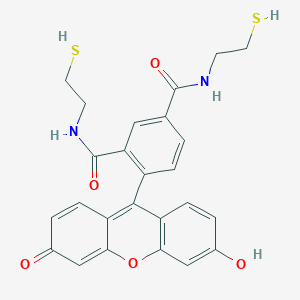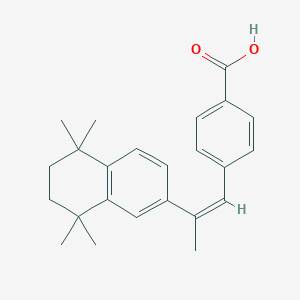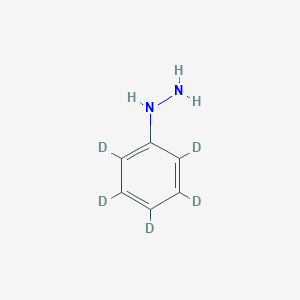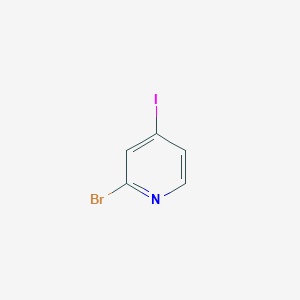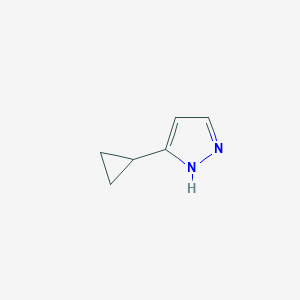![molecular formula C11H17N2O+ B027824 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one CAS No. 107752-04-5](/img/structure/B27824.png)
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one, also known as MAMB or Mambrolide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is not fully understood. However, studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to disrupt the membrane integrity of bacteria and fungi, leading to their death.
生化和生理效应
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a number of biochemical and physiological effects. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and disrupt the membrane integrity of bacteria and fungi. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a low toxicity profile, making it a potential candidate for use in humans.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to be stable under a wide range of conditions, making it easier to work with in the lab. However, one limitation of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are many potential future directions for research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one. One area of interest is in the development of new cancer treatments. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties, and further research may lead to the development of new drugs that can be used to treat cancer. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may be useful in the development of new antibiotics, as it has been found to have antibacterial and antifungal activity. Further research may also lead to the discovery of new applications for 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is complex, but it has been found to have a number of advantages for lab experiments, including a low toxicity profile and stability under a wide range of conditions. 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in cancer treatment, as well as its antibacterial and antifungal properties. Further research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may lead to the development of new drugs for cancer and antibiotics, as well as new applications in other fields.
合成方法
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can be synthesized by reacting 4-(1-methylaziridin-1-ium-1-yl)but-2-ynylamine with pyrrolidin-2-one. This reaction results in the formation of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one as a white crystalline solid. The synthesis of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a complex process that requires expertise in organic chemistry.
科学研究应用
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
107752-04-5 |
|---|---|
产品名称 |
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
分子式 |
C11H17N2O+ |
分子量 |
193.27 g/mol |
IUPAC 名称 |
1-[4-(1-methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N2O/c1-13(9-10-13)8-3-2-6-12-7-4-5-11(12)14/h4-10H2,1H3/q+1 |
InChI 键 |
UDOCPFRWZFCDBG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O |
规范 SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O |
同义词 |
1-Methyl-1-[4-(2-oxopyrrolidin-1-yl)-2-butynyl]aziridinium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





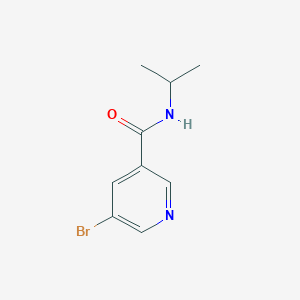
![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
